3-methyl-N-[2-[(3-methylbenzoyl)amino]cyclohexyl]benzamide
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Overview
Description
3-methyl-N-[2-[(3-methylbenzoyl)amino]cyclohexyl]benzamide is a complex organic compound with the molecular formula C22H26N2O2. This compound is part of the benzamide family, which is known for its diverse applications in various fields such as medicine, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[2-[(3-methylbenzoyl)amino]cyclohexyl]benzamide typically involves the reaction of 3-methylbenzoic acid with cyclohexylamine, followed by the introduction of a benzoyl group. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine. The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and yields, making it more efficient for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[2-[(3-methylbenzoyl)amino]cyclohexyl]benzamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate.
Reduction: Common reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions are common, especially in the presence of strong nucleophiles like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines .
Scientific Research Applications
3-methyl-N-[2-[(3-methylbenzoyl)amino]cyclohexyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-methyl-N-[2-[(3-methylbenzoyl)amino]cyclohexyl]benzamide involves its interaction with specific molecular targets in the body. It is believed to modulate certain pathways, leading to its observed biological effects. For instance, it may inhibit specific enzymes or receptors, thereby altering cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-N-{2-[(2-methylbenzoyl)amino]cyclohexyl}benzamide
- 3-methyl-N-{2-[(3-methylbenzoyl)amino]ethyl}benzamide
- 3-methyl-N-{2-morpholinoethyl}benzamide hydrochloride
Uniqueness
What sets 3-methyl-N-[2-[(3-methylbenzoyl)amino]cyclohexyl]benzamide apart from similar compounds is its unique structural configuration, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C22H26N2O2 |
---|---|
Molecular Weight |
350.5 g/mol |
IUPAC Name |
3-methyl-N-[2-[(3-methylbenzoyl)amino]cyclohexyl]benzamide |
InChI |
InChI=1S/C22H26N2O2/c1-15-7-5-9-17(13-15)21(25)23-19-11-3-4-12-20(19)24-22(26)18-10-6-8-16(2)14-18/h5-10,13-14,19-20H,3-4,11-12H2,1-2H3,(H,23,25)(H,24,26) |
InChI Key |
FSSKNWFZMYYVQZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NC2CCCCC2NC(=O)C3=CC(=CC=C3)C |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2CCCCC2NC(=O)C3=CC=CC(=C3)C |
Origin of Product |
United States |
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